N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound characterized by the presence of a fluorophenyl group, a carbamothioyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide can be compared with other similar compounds, such as:
N-[(4-fluorophenyl)carbamothioyl]acetamide: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
N-[(4-fluorophenyl)carbamothioyl]-4-methylbenzamide: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
N-{[(4-fluorophenyl)carbamothioyl]amino}-2-phenoxyacetamide: This compound contains an additional phenoxy group, which may enhance its biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-5-3-2-4-12(13)14(19)18-15(21)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLVWIKXABLHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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